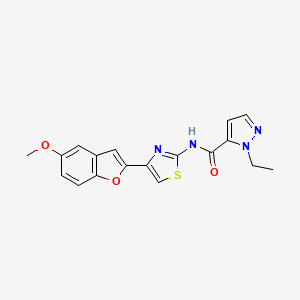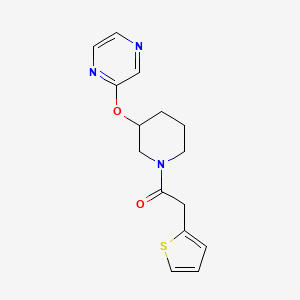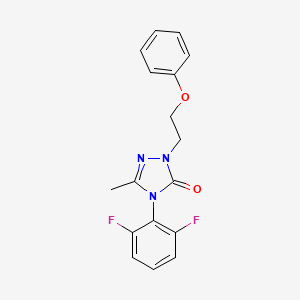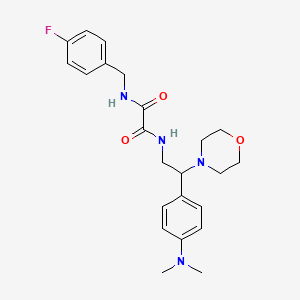
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-fluorobenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-fluorobenzyl)oxalamide, also known as DMOF, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A series of derivatives including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives were synthesized, demonstrating significant larvicidal activity against larvae, indicating potential applications in pest control and insecticide development (Gorle et al., 2016).
Neurokinin-1 Receptor Antagonism
- A compound structurally related to N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-fluorobenzyl)oxalamide was found to be an effective neurokinin-1 receptor antagonist with potential applications in clinical settings for treating conditions like emesis and depression (Harrison et al., 2001).
Selective and Sensitive Chemical Sensing
- A chemical sensor using a related compound demonstrated high selectivity and sensitivity for detecting Hg2+ and Cr3+ ions. This indicates potential applications in environmental monitoring and testing (Das et al., 2012).
DNA and Bacterial Interactions
- A novel cationic polymer synthesized with a related structure exhibited properties useful in DNA condensation and release, as well as switching antibacterial activity, suggesting applications in gene therapy and antimicrobial treatments (Sobolčiak et al., 2013).
Photophysical and Fluorescent Properties
- The compound's related derivatives showed potential in developing fluorescent sensors and organic light-emitting diodes (OLEDs), useful in various imaging and display technologies (Liu et al., 2015).
Propiedades
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O3/c1-27(2)20-9-5-18(6-10-20)21(28-11-13-31-14-12-28)16-26-23(30)22(29)25-15-17-3-7-19(24)8-4-17/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNKXNVCRBRIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2869576.png)
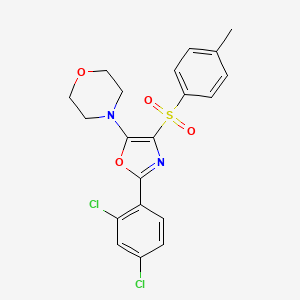
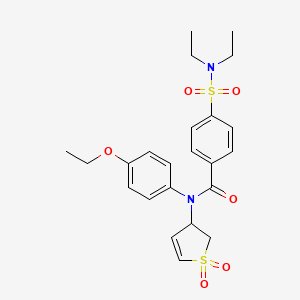
![N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2869579.png)
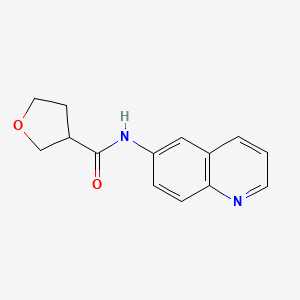
![1-(Benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2869582.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2869586.png)
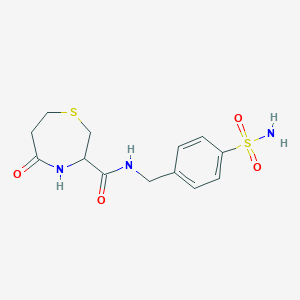
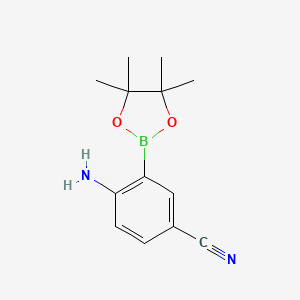
![2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2869592.png)
